molecular formula C16H25NO4SSi B590264 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile CAS No. 1079950-23-4

3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile

Cat. No.: B590264
CAS No.: 1079950-23-4
M. Wt: 355.524
InChI Key: PIXYABSVURGQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile is a complex organic compound that features a tert-butyldimethylsilyloxy group, a hydroxy group, and a tosyl group attached to a propanenitrile backbone. This compound is of significant interest in organic synthesis due to its multifunctional nature, which allows it to participate in various chemical reactions and serve as a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile typically involves multiple steps:

  • Protection of Hydroxy Group: : The hydroxy group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxy group does not participate in subsequent reactions.

  • Formation of Tosylate: : The protected hydroxy compound is then reacted with tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form the tosylate ester. This step introduces the tosyl group, which is a good leaving group for nucleophilic substitution reactions.

  • Introduction of Nitrile Group: : The final step involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the tosylate with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The tosyl group can be displaced by various nucleophiles, leading to the formation of different substituted products. Common nucleophiles include alkoxides, thiolates, and amines.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium alkoxides, thiolates, primary or secondary amines.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Medicinal Chemistry: : The compound can be used to synthesize potential drug candidates, particularly those requiring a nitrile or tosyl group for biological activity.

  • Material Science: : It can be used in the preparation of functionalized materials, including polymers and surface coatings.

  • Biological Studies: : The compound’s derivatives can be used to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile depends on its functional groups:

    Tosyl Group:

    Nitrile Group: Can participate in hydrogen bonding and act as a precursor to amines through reduction.

    Hydroxy Group: Can be involved in hydrogen bonding and can be converted to other functional groups through oxidation or substitution.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyldimethylsilyloxy)propionaldehyde: Similar in structure but lacks the nitrile and tosyl groups.

    tert-Butyldimethylsilanol: Contains the tert-butyldimethylsilyl group but lacks the hydroxy, nitrile, and tosyl groups.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the nitrile and tosyl groups.

Uniqueness

3-(tert-Butyldimethylsilyloxy)-2-hydroxy-2-O-tosyl-propanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. The presence of the tosyl group makes it particularly useful for nucleophilic substitution reactions, while the nitrile group provides additional reactivity for further functionalization.

This compound’s multifunctionality and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxy-1-cyanoethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4SSi/c1-13-7-9-15(10-8-13)22(18,19)21-14(11-17)12-20-23(5,6)16(2,3)4/h7-10,14H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYABSVURGQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO[Si](C)(C)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747268
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079950-23-4
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyanoethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.